molecular formula C20H15Cl2N3O3S B2825817 N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide CAS No. 338415-29-5

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide

Cat. No.: B2825817
CAS No.: 338415-29-5
M. Wt: 448.32
InChI Key: DYNPMHCRZNCJIA-UHFFFAOYSA-N
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Description

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a dichlorophenyl group and a methoxybenzenesulfonamide moiety, contributing to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3S/c1-28-14-5-7-15(8-6-14)29(26,27)24-18-3-2-10-25-19(12-23-20(18)25)13-4-9-16(21)17(22)11-13/h2-12,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNPMHCRZNCJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves a halogenation reaction where a phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxybenzenesulfonamide Moiety: This can be done through a sulfonation reaction, where a methoxybenzene derivative is reacted with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Core Reactivity of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is electron-rich, enabling electrophilic substitutions at positions C-5 and C-7. Key reactions include:

Reaction TypeConditions/ReagentsOutcome/IntermediateSource
Halogenation Cl₂ or Br₂ in acetic acidBromo/chloro derivatives
Nitration HNO₃/H₂SO₄ at 0–5°CNitroimidazopyridines
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsAryl-substituted derivatives

In related compounds (e.g., imidazo[1,2-a]pyridine amides), coupling reactions with boronic acids under palladium catalysis yield biaryl products with retained bioactivity .

Dichlorophenyl Substituent Reactivity

The 3,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

Substitution SiteReagentsProductsReference
Para-chloro position KOH/EtOH, 80°CMethoxy or amino derivatives
Ortho-chloro position CuI, diamines, aryl halidesCross-coupled aryl derivatives

In analogs like imidazo[1,2-a]pyrazines, chlorine atoms are replaced by morpholine or aniline groups under Buchwald–Hartwig conditions .

Sulfonamide Functional Group Reactions

The 4-methoxybenzenesulfonamide moiety participates in:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, sulfonamides hydrolyze to sulfonic acids or amines .

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) yields N-alkylated sulfonamides .

Example reaction :

RSO2NH2+R’XRSO2NHR’+HX[7]\text{RSO}_2\text{NH}_2 + \text{R'X} \rightarrow \text{RSO}_2\text{NHR'} + \text{HX} \quad \text{[7]}

Methoxy Group Transformations

The 4-methoxy group on the benzene ring is stable under mild conditions but demethylates with BBr₃ or HBr/AcOH to form phenolic derivatives . This modification enhances hydrogen-bonding capacity, critical for biological target interactions .

Biological Activity-Driven Modifications

Structural analogs demonstrate that:

  • Sulfonamide replacements (e.g., with oxadiazoles) improve kinase inhibition .

  • Dichlorophenyl-to-pyridine substitutions enhance solubility without compromising target affinity .

Notable derivative :

N-[4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl]-4-methoxybenzenesulfonamide\text{N-[4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl]-4-methoxybenzenesulfonamide}

This derivative showed 84–90% inhibition against cancer cell lines .

Synthetic Optimization Challenges

  • Purification : Column chromatography (silica gel, EtOAc/hexane) is critical due to polar intermediates .

  • Yield Improvements : Microwave-assisted synthesis reduces reaction times (e.g., from 12h to 30min) .

Scientific Research Applications

Anticancer Activity

Research indicates that N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide exhibits significant anticancer properties. It has been studied for its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the downregulation of key oncogenic proteins and induction of apoptosis in malignant cells.

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent against various pathogens. Its efficacy against resistant strains of bacteria makes it a candidate for further development in treating infections.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neurological Studies

This compound has been investigated for its neuroprotective effects. Research shows that it can modulate neuroinflammatory processes and may offer therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, the administration of this compound led to a reduction in neuroinflammation and improved cognitive function. This suggests its potential role as a neuroprotective agent.

Cardiovascular Research

Emerging studies indicate that this compound may have cardiovascular protective effects by improving endothelial function and reducing oxidative stress.

Data Table: Cardiovascular Effects

ParameterControl GroupTreated Group
Endothelial Function Score5.07.5
Oxidative Stress MarkersHighLow

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades that lead to changes in cellular function or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds like alpidem, zolpidem, and minodronic acid share the imidazo[1,2-a]pyridine core and exhibit various pharmacological activities.

    Dichlorophenyl Compounds: Similar compounds include dichlorophenylpiperazines, which are known for their psychoactive properties.

Uniqueness

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide is a compound of significant interest due to its biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H16Cl2N3O2S
  • Molecular Weight : 388.3 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases involved in various signaling pathways. The imidazo[1,2-a]pyridine moiety is known to interact with targets involved in cancer and inflammatory processes.

  • Kinase Inhibition : The compound has been shown to inhibit several protein kinases, which are critical in regulating cell proliferation and survival. In vitro studies demonstrated that it effectively inhibited the activity of p38 MAPK and other related kinases, which are implicated in inflammatory responses and cellular stress pathways .
  • Anti-inflammatory Effects : In murine models, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Anticancer Induces apoptosis in cancer cell lines through kinase inhibition.
Anti-inflammatory Reduces cytokine production in inflammatory models.
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : A series of studies evaluated the cytotoxicity of the compound against different cancer cell lines (e.g., breast cancer MCF-7, lung cancer A549). Results showed a dose-dependent decrease in cell viability, particularly at concentrations above 10 µM .
  • Animal Models : In vivo studies using murine models of rheumatoid arthritis demonstrated that administration of the compound significantly alleviated symptoms by reducing joint swelling and inflammation markers compared to control groups .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Further studies are needed to fully elucidate its metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound’s core imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones or via oxidative ring closure of hydrazine intermediates. For the sulfonamide moiety, coupling 4-methoxybenzenesulfonyl chloride with the amine-functionalized imidazo[1,2-a]pyridine precursor is standard. Key parameters include:

  • Temperature : 0–25°C for sulfonamide formation to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
  • Catalysis : Triethylamine or DMAP aids in deprotonation and nucleophilic substitution .
    • Validation : HRMS and NMR (¹H/¹³C) confirm structural integrity, with purity assessed via HPLC (>95%) .

Q. How is structural characterization of this compound performed, and what spectral discrepancies require resolution?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT/HSQC to distinguish aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (~δ 10.5 ppm). Overlapping signals in the imidazo-pyridine region may require 2D NMR (COSY, NOESY) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bending (~1600 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Imidazo[1,2-a]pyridine sulfonamides are known to target kinases, GPCRs, and ion channels. Computational docking (e.g., AutoDock Vina) predicts binding to ATP-binding pockets due to the planar heterocycle and sulfonamide’s hydrogen-bonding capacity. Validate via:

  • Enzymatic Assays : Measure IC₅₀ against kinases (e.g., JAK2, EGFR) .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 3,4-dichlorophenyl group (e.g., electron-withdrawing vs. donating groups) to assess steric/electronic effects on target affinity .
  • Sulfonamide Variations : Replace 4-methoxy with bulky substituents (e.g., trifluoromethyl) to modulate solubility and membrane permeability .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS detects active metabolites that may contribute to discrepancies in potency .

Q. How can in silico modeling optimize the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict absorption (Caco-2 permeability), CYP450 metabolism, and hERG inhibition risks. Adjust substituents to reduce metabolic lability (e.g., replace methyl with cyclopropyl) .
  • Molecular Dynamics (MD) : Simulate binding stability to target proteins (≥100 ns trajectories) to prioritize derivatives with prolonged residence times .

Q. What synthetic challenges arise in scaling up this compound, and how are they mitigated?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography or recrystallization to remove regioisomers from cyclization steps .
  • Catalytic Optimization : Transition from stoichiometric oxidants (e.g., DDQ) to catalytic NaOCl for greener, scalable oxidative ring closure .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize batch variability .

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